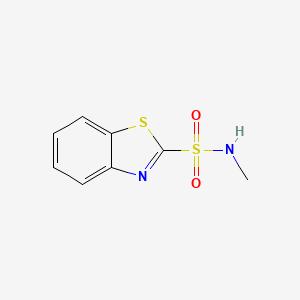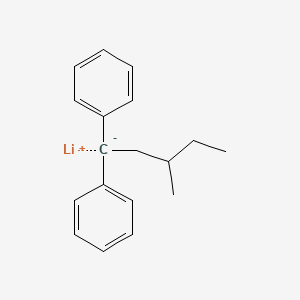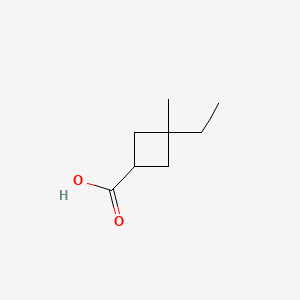![molecular formula C23H30ClN5O3 B3055704 [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride CAS No. 6638-04-6](/img/structure/B3055704.png)
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-dihydro-2h-1,3-benzoxazine is a benzoxazine derivative . Benzoxazines are heterocyclic compounds that serve as building blocks for various natural and synthetic organic compounds . They have been reported as intermediates during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
Benzoxazines can be synthesized using conventional methods and solvent-free microwave thermolysis . This method is convenient, rapid, high-yielding, and environmentally friendly . The synthesis involves the reaction of salicylaldehyde and benzyl amine to give an imine, followed by reduction of the imine to a 2-(aminomethyl) phenol derivative and subsequently cyclisation through a reaction with various benzaldehydes .Molecular Structure Analysis
The oxazine ring in 3,4-dihydro-3-methyl-2 H -1,3-benzoxazines prefers a half-chair form where the 4ax′-and 4eq′-methyl groups are practically equally stable .Chemical Reactions Analysis
The reactions of 3-methyl-3,4-dihydro-2 H -1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid .Physical And Chemical Properties Analysis
3-Methyl-3,4-dihydro-2h-1,3-benzoxazine has a molecular weight of 149.19 . It is a liquid at room temperature and has a melting point of 98-100°C at 2 mmHg .Scientific Research Applications
Pesticidal and Antifungal Activities
3-Methyl-3,4-dihydro-2h-1,3-benzoxazine derivatives have been explored for their pesticidal activity. Research indicates that certain derivatives exhibit significant Insect Growth Regulatory (IGR) activity against pests like Spodoptera litura. Additionally, some compounds in this class have shown promising antifungal activity, effective against fungi such as Sclerotium rolfsii, comparable to commercial fungicides like Hexaconazole (Shakil et al., 2010).
Applications Beyond Polybenzoxazines
3,4-Dihydro-1,3-2H-benzoxazines, including the 3-Methyl variant, have diverse applications beyond their traditional use as monomers for polybenzoxazines. These include uses as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This indicates a wide range of potential applications in materials science and chemistry (Wattanathana et al., 2017).
Bioactivities and Chemical Properties
This class of compounds, including its derivatives, is recognized for its significant bioactivities in various domains such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects. This versatility is attributed to the ease of chemical modification in the benzoxazine skeleton, making it a suitable source for developing various bioactive compounds (El-Din, 2021).
Synthesis and Biological Activity Studies
The synthesis of novel 1,3-benzoxazine compounds from various sources and their subsequent evaluation for biological activity has been a focus of research. For example, compounds derived from eugenol have been synthesized and tested for their biological activity using tests like the brine shrimp lethality test (BST), indicating potential for further study in bioactivity (Rudyanto et al., 2014).
Synthesis of Benzoxazine Derivatives
Research has been conducted on the synthesis of various benzoxazine derivatives, including those with potential applications in the creation of novel antimicrobials and antioxidants. This demonstrates the compound's utility in developing new therapeutic agents (Sonia et al., 2013).
Insect Growth Regulators
Some benzoxazine derivatives, including 3,4-dihydro-3-hydroxyalkyl-4-alkyl-2H-1,3-benzoxazines, have been synthesized and evaluated for their efficacy as insect growth regulators. These compounds have shown to interfere with the wing development in insects such as the desert locust, indicating their potential use in pest control (Shakil et al., 2005).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
6638-04-6 |
|---|---|
Molecular Formula |
C23H30ClN5O3 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |
InChI |
InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |
InChI Key |
IHBVUYHTCGEQHD-UHFFFAOYSA-N |
SMILES |
CN1CC2=CC=CC=C2OC1 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)
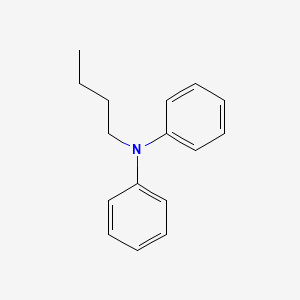
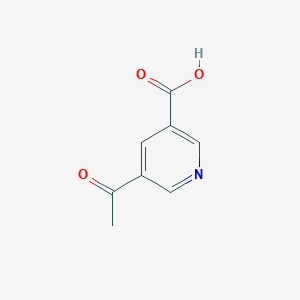

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)
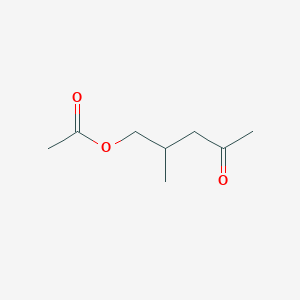


![3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3055635.png)
![3-[2,4-bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B3055636.png)
